molecular formula C11H11NO3 B3057738 Ethyl 7-hydroxy-1H-indole-2-carboxylate CAS No. 84638-84-6

Ethyl 7-hydroxy-1H-indole-2-carboxylate

Cat. No.: B3057738
CAS No.: 84638-84-6
M. Wt: 205.21 g/mol
InChI Key: SUFWHESGARMYGI-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxy-1H-indole-2-carboxylate is a substituted indole derivative featuring a hydroxyl group at the 7-position and an ethoxycarbonyl group at the 2-position. Indole derivatives are pivotal in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Properties

IUPAC Name

ethyl 7-hydroxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)8-6-7-4-3-5-9(13)10(7)12-8/h3-6,12-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFWHESGARMYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517961
Record name Ethyl 7-hydroxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84638-84-6
Record name Ethyl 7-hydroxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-hydroxy-1H-indole-2-carboxylate typically involves the esterification of 7-hydroxyindole-2-carboxylic acid. One common method includes the reaction of 7-hydroxyindole-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride, which is then treated with ethanol to yield the ethyl ester . The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-hydroxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as manganese dioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 7-oxo-1H-indole-2-carboxylate.

    Reduction: Formation of 7-hydroxy-1H-indole-2-methanol.

    Substitution: Formation of various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 7-hydroxy-1H-indole-2-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group at the 7-position and the ester group at the 2-position play crucial roles in its biological activity. These functional groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Ethyl 7-hydroxy-1H-indole-2-carboxylate belongs to a broader class of ethyl indole-2-carboxylates with substitutions at the 5-, 6-, or 7-positions. Key analogues include:

Compound Name Substituents Key Features Reference ID
Ethyl 7-methoxy-1H-indole-2-carboxylate 7-OCH₃ Methoxy group enhances lipophilicity; used as a bioisostere for hydroxyl.
Ethyl 5-nitro-1H-indole-2-carboxylate 5-NO₂ Nitro group increases electrophilicity; precursor for further functionalization.
Ethyl 3-methyl-1H-indole-2-carboxylate 3-CH₃ Methyl group at 3-position alters steric and electronic properties.
Ethyl 5-isopropoxy-1H-indole-2-carboxylate 5-OCH(CH₃)₂ Bulky isopropoxy group may influence binding to biological targets.

Structural Insights :

  • Hydroxyl vs. Methoxy : Ethyl 7-methoxy-1H-indole-2-carboxylate (CAS 20538-12-9) is structurally closest to the target compound. The methoxy group improves metabolic stability compared to the hydroxyl group, which may undergo glucuronidation or sulfation in vivo .
  • Positional Effects : Substitutions at the 5- or 7-position (e.g., nitro, methyl) significantly alter electronic properties and biological activity. For example, nitro groups enhance reactivity in electrophilic substitution reactions .

Comparison with Analogues :

  • Ethyl 7-Acetylindolizine-1-carboxylates : Synthesized via cyclization of pyridinium bromides with alkynes in DMF/K₂CO₃, yielding indolizine cores with acetyl and benzoyl groups .
  • Ethyl 3-Acyl-5-chloroindole-2-carboxylates : Prepared via Friedel-Crafts acylation using AlCl₃ and acyl chlorides in 1,2-dichloroethane .

Spectroscopic and Physicochemical Properties

Property This compound (Predicted) Ethyl 7-Methoxy Analogue Ethyl 5-Nitro Analogue
IR (νmax, cm⁻¹) ~3400 (O-H), 1680 (C=O) 1685 (C=O) 1708 (C=O), 1520 (NO₂)
Molecular Weight ~219.24 219.24 252.21 (nitro derivative)
LogP ~1.5 (hydroxyl reduces lipophilicity) 2.1 2.3

Key Observations :

  • Hydroxyl groups reduce logP values compared to methoxy or nitro groups, impacting membrane permeability.
  • Nitro-substituted derivatives exhibit distinct IR peaks due to asymmetric NO₂ stretching .
Anticancer Activity:
  • Ethyl 7-Acetylindolizine-1-carboxylates : Compounds 2b, 2q, and 2r showed dose-dependent cytotoxicity against SiHa cervical cancer cells (IC₅₀: 20–40 µg/mL) .
  • Ethyl 3-Methylindole-2-carboxylates: Limited data, but methyl groups are known to enhance binding to hydrophobic enzyme pockets .

Mechanistic Insights :

  • Hydroxyl groups may engage in hydrogen bonding with target proteins (e.g., kinases or DNA), while methoxy groups favor passive diffusion through lipid bilayers .

Biological Activity

Ethyl 7-hydroxy-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound belongs to the indole derivative family, which is known for a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The presence of the hydroxyl group at the 7-position is crucial for its biological efficacy.

Target Interactions

Indole derivatives typically exhibit high affinity for various biological targets, including enzymes and receptors. This compound has been shown to interact with:

  • Indoleamine 2,3-dioxygenase (IDO) : This enzyme is involved in tryptophan metabolism and immune modulation. By inhibiting IDO, the compound may enhance immune responses against tumors and infections.
  • Kinase Inhibition : Some studies suggest that indole derivatives can act as inhibitors of specific kinases, which play pivotal roles in cell signaling and cancer progression .

Biochemical Pathways

The compound influences several biochemical pathways:

  • Kynurenine Pathway : By modulating IDO activity, this compound impacts the kynurenine pathway, which is critical in immune regulation and neuroprotection.
  • Cell Signaling : It may also affect pathways such as the MAPK/ERK pathway, essential for cell proliferation and differentiation.

Antiviral Activity

Research indicates that indole derivatives, including this compound, exhibit antiviral properties. These compounds can interfere with viral replication processes, making them potential candidates for antiviral drug development .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through its action on immune pathways. By inhibiting IDO, it may lower levels of inflammatory mediators and improve outcomes in inflammatory diseases .

Anticancer Potential

This compound's ability to inhibit tumor growth has been documented in several studies. Its mechanisms include inducing apoptosis in cancer cells and modulating immune responses to enhance tumor clearance .

In Vitro Studies

Recent studies have demonstrated the effectiveness of this compound in various cancer cell lines. For example:

Cell Line Effect Observed Reference
HeLa (cervical cancer)Induction of apoptosis
A549 (lung cancer)Inhibition of cell proliferation
MCF-7 (breast cancer)Modulation of estrogen receptor activity

These findings underscore the compound's potential as a therapeutic agent in oncology.

Animal Studies

In vivo experiments have shown that administration of this compound can lead to significant tumor regression in mouse models. The compound's ability to enhance immune response was particularly noted, suggesting its utility as an adjunct therapy in cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-hydroxy-1H-indole-2-carboxylate
Reactant of Route 2
Ethyl 7-hydroxy-1H-indole-2-carboxylate

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